molecular formula C9H13NO3S B1354895 N-(2-hydroxyethyl)-N-methylbenzenesulfonamide CAS No. 59724-60-6

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Cat. No. B1354895
CAS RN: 59724-60-6
M. Wt: 215.27 g/mol
InChI Key: ZXWCWODYFUWWJU-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide (HEMBS) is a synthetic sulfonamide compound with a wide range of applications in the research and development of new drugs and materials. HEMBS has been used in a variety of laboratory experiments, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis and Structural Features

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and its derivatives have been explored in various synthesis and structural studies. For instance, Nikonov et al. (2019) focused on the synthesis and structural analysis of related sulfonamide compounds using X-ray crystal analysis and DFT calculations, highlighting their potential for further chemical applications (Nikonov et al., 2019).

Quantum-Chemical Analysis

The quantum-chemical properties of these compounds have been studied to understand their optimized states, free energy, and molecular orbitals. Sun Peiming et al. (2022) conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, a related compound, to predict its electronic properties and spectrum formation (Sun Peiming et al., 2022).

Spectroscopic Investigation and Electronic Properties

Mahmood et al. (2016) synthesized two sulfonamides derivatives and fully characterized them using NMR, FT-IR spectroscopies, and elemental analysis. The study provided valuable insights into the molecular and electronic structures of these compounds, which can guide further research and applications (Mahmood et al., 2016).

Novel Synthesis Approaches

Anbarasan et al. (2011) used N-Cyano-N-phenyl-p-methylbenzenesulfonamide in the electrophilic cyanation of aryl and heteroaryl bromides. This innovative methodology demonstrates the potential of sulfonamide derivatives in facilitating novel chemical syntheses (Anbarasan et al., 2011).

Kinetic and Decomposition Studies

Research by Bonner and Ko (1992) on N-hydroxybenzenesulfonamide, a structurally related compound, investigated its decomposition in alkaline solutions, providing insights into the kinetic behavior of these compounds (Bonner & Ko, 1992).

Future Directions

: Idris Mohamed Saeed, Shaukat Ali Mazari, Peter Alaba, Brahim Si Ali, Badrul Mohamed Jan, Wan Jeffrey Basirun, Yahaya Muhammad Sani, Sabzoi Nizzamuddin & Nabisab Mujawar Mubarak. “A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments.” Environmental Science and Pollution Research, Volume 28, pages 6324–6348, 2021. Link

: “Extending the chemical product tree: a novel value chain for the …” Green Chemistry, 2019. Link

: “Synthesis, characterisation and evaluation of hyperbranched N -(2 …” Biomaterials Science, 2022. Link

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-10(7-8-11)14(12,13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWCWODYFUWWJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80564837
Record name N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

CAS RN

59724-60-6
Record name N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59724-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80564837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Baumann, T Meckel, K Böhm, YH Shih… - Journal of Medicinal …, 2021 - ACS Publications
NIMA-related kinase 1 (Nek1) has lately garnered attention for its widespread function in ciliogenesis, apoptosis, and the DNA-damage response. Despite its involvement in various …
Number of citations: 8 pubs.acs.org
S Srikwanjai - 2023 - sussex.figshare.com
Given the high cost of drug discovery and the high attrition rate of drug candidates, simple and efficient methods for synthesising drug candidates are highly desirable. This thesis …
Number of citations: 0 sussex.figshare.com

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